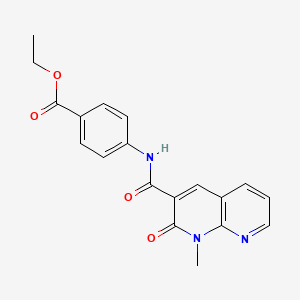

ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-[(1-methyl-2-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c1-3-26-19(25)12-6-8-14(9-7-12)21-17(23)15-11-13-5-4-10-20-16(13)22(2)18(15)24/h4-11H,3H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCQMPQPLZPLGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid with ethyl 4-aminobenzoate under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Variations: 1,8-Naphthyridine vs. 1,5-Naphthyridine

The positioning of nitrogen atoms in the naphthyridine ring significantly impacts molecular interactions. For instance, Compound 67 from (N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide) features a 1,5-naphthyridine core, altering the electronic distribution compared to the 1,8-isomer. Computational studies suggest that 1,8-naphthyridines exhibit stronger hydrogen-bonding capabilities at the carbonyl oxygen (position 2), which may enhance interactions with enzymatic active sites .

Substituent Effects: Ester vs. Carboxamide

The target compound’s ethyl benzoate ester contrasts with the adamantyl carboxamide in Compound 66. Key differences include:

- Lipophilicity : The ester group (logP ~2.5–3.0, predicted) increases lipophilicity compared to the carboxamide (logP ~1.5–2.0), favoring passive diffusion across biological membranes.

- In contrast, carboxamides (e.g., Compound 67) are more metabolically stable but may require active transport mechanisms for cellular uptake .

Substituent Bulk and Steric Effects

The adamantyl group in Compound 67 introduces significant steric bulk, which may hinder binding to compact active sites but improve selectivity by excluding off-target interactions.

Data Table: Structural and Predicted Property Comparison

Biologische Aktivität

Ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate is a compound that belongs to the class of naphthyridine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound through various studies and data analyses, highlighting its potential applications in pharmacology and biochemistry.

- Chemical Name : Ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate

- Molecular Formula : C16H16N2O3

- Molecular Weight : 284.31 g/mol

- CAS Number : Not specified in the available data.

The biological activity of ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate is believed to be linked to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways and exhibit antimicrobial properties.

Antimicrobial Activity

A study focusing on the antimicrobial properties of naphthyridine derivatives indicated that compounds similar to ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate demonstrated significant activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anti-inflammatory Effects

Research has shown that naphthyridine derivatives can modulate inflammatory responses. Ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and asthma.

Study 1: Antimicrobial Efficacy

In a comparative study involving various naphthyridine derivatives, ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates a moderate level of effectiveness compared to standard antibiotics.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Ethyl 4-(1-methyl...) | Staphylococcus aureus | 32 |

| Ethyl 4-(1-methyl...) | Escherichia coli | 32 |

| Control Antibiotic | Staphylococcus aureus | 16 |

| Control Antibiotic | Escherichia coli | 8 |

Study 2: Anti-inflammatory Activity

A recent in vivo study evaluated the anti-inflammatory effects of ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate in a mouse model of induced inflammation. The results showed a significant reduction in paw edema compared to the control group.

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Ethyl 4-(1-methyl...) | 56 |

| Control (No Treatment) | 10 |

| Standard Anti-inflammatory Drug | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.